Benzenepropanol, 3,5-dichloro-

Description

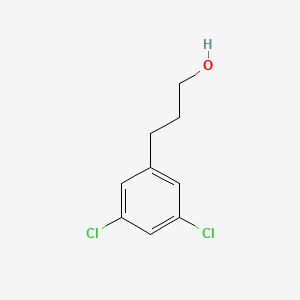

Benzenepropanol, 3,5-dichloro- is a substituted aromatic alcohol characterized by a benzene ring with chlorine atoms at the 3- and 5-positions and a propanol (-CH₂CH₂CH₂OH) side chain. This compound is structurally analogous to other halogenated benzene derivatives, where halogen substituents modulate electronic, steric, and reactivity profiles.

Properties

IUPAC Name |

3-(3,5-dichlorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6,12H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYHVNQQBNMCOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701309890 | |

| Record name | 3,5-Dichlorobenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95333-96-3 | |

| Record name | 3,5-Dichlorobenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95333-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorobenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanol, 3,5-dichloro- typically involves the chlorination of benzene derivatives followed by the introduction of the propanol group. One common method includes the chlorination of 4-chloro-2-nitrotoluene to obtain 4,6-dichloro-o-nitrotoluene, which is then oxidized and hydrogenated to produce 4,6-dichloro amino benzoic acid. This intermediate is subsequently decarboxylated to yield 3,5-dichloroaniline, which can be further processed to obtain Benzenepropanol, 3,5-dichloro- .

Industrial Production Methods

Industrial production of Benzenepropanol, 3,5-dichloro- often involves large-scale chlorination and hydrogenation processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of advanced catalysts and optimized reaction conditions ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanol, 3,5-dichloro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

Substitution: Electrophilic substitution reactions are common, where the chlorine atoms can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: DDQ in acetonitrile is a common reagent for oxidation reactions.

Reduction: Hydrogenation using palladium catalysts is often employed for reduction reactions.

Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include quinones, less chlorinated derivatives, and substituted benzene compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

Benzenepropanol, 3,5-dichloro- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

Industry: It is used in the production of pesticides, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenepropanol, 3,5-dichloro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzenepropanol, 3,5-dichloro- with analogous compounds based on substituent positions, functional groups, and biological activities.

Substituent Position and Electronic Effects

- 3,5-Dichloro Aniline : Evidence from antioxidant (DPPH) and anticancer (MCF-7 cell) assays shows that 3,5-dichloro aniline exhibits intermediate antioxidant activity (IC₅₀ ~45–60 μg/mL) and moderate anticancer activity compared to 2,5-dichloro aniline, which demonstrates higher potency . The 3,5-substitution pattern likely reduces steric hindrance but may limit electron-withdrawing effects critical for radical scavenging.

- 2,5-Dichloro Aniline : This compound shows superior antioxidant (IC₅₀ ~30 μg/mL) and anticancer activity, attributed to enhanced resonance stabilization of the free radical intermediate due to para-substitution symmetry .

Functional Group Influence

- Benzenepropanal, 3,4-Dichloro-: A related aldehyde derivative (CAS 90392-95-3) lacks the hydroxyl group of benzenepropanol, leading to differences in polarity and reactivity. Aldehydes typically exhibit higher electrophilicity, whereas alcohols like benzenepropanol may participate in hydrogen bonding, affecting solubility and biological interactions .

Biological Activity

Benzenepropanol, specifically 3,5-dichloro- (CAS No. 122-97-4), is an aliphatic alcohol with significant biological activity and applications in various fields, including fragrance manufacturing and food flavoring. This article provides a comprehensive overview of its biological activity, including toxicity profiles, pharmacokinetics, and relevant case studies.

- Chemical Formula : C₉H₁₂Cl₂O

- Molecular Weight : 136.19 g/mol

- Synonyms : 3-phenylpropyl alcohol, hydrocinnamyl alcohol

Biological Activity Overview

Benzenepropanol exhibits various biological activities, primarily influenced by its structural characteristics. Here are key findings regarding its biological activity:

1. Toxicity Profile

Benzenepropanol has been evaluated for its toxicity through various studies:

- Acute Toxicity : The compound has a low acute oral and dermal toxicity, with median lethal doses (LD50s) greater than 2000 mg/kg body weight in animal studies .

- Chronic Toxicity : Limited data exist regarding chronic exposure effects; however, the potential for human health hazards remains a concern due to data gaps in reproductive and developmental toxicity assessments .

2. Pharmacokinetics

Pharmacokinetic studies indicate that benzenepropanol is BBB permeant , suggesting it can cross the blood-brain barrier, which may have implications for neurological effects . Additionally, it is a substrate for cytochrome P450 enzymes, particularly CYP1A2, indicating potential interactions with other medications metabolized by this pathway .

Case Study 1: Flavoring Agent in Food

Benzenepropanol is naturally occurring in several fruits and is utilized as a flavor enhancer due to its sweet and balsamic taste. Studies have shown that it enhances the flavor profile of bilberries and other fruits when used in food products .

Case Study 2: Fragrance Industry Application

In the fragrance industry, benzenepropanol is valued for its balsamic and oriental notes. Its use in perfumes has been documented to improve scent longevity and complexity .

Table 1: Biological Activity Summary of Benzenepropanol

| Activity Type | Findings |

|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg (low toxicity) |

| BBB Permeability | Yes (potential neurological effects) |

| CYP Enzyme Interaction | Inhibitor of CYP1A2 |

| Natural Occurrence | Found in bilberries and other fruits |

| Fragrance Application | Used as a flavor enhancer in food products |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.